

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of DIBOA

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Compound of Interest

Compound Name: 2,7-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a naturally occurring benzoxazinoid found in a variety of gramineous plants, including maize, wheat, and rye.[1][2] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms against herbivores and pathogens.[2] Its biological activity and chemical structure have made it a subject of interest for researchers in fields ranging from agricultural science to drug development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of DIBOA, including its biosynthetic pathway, and detailed experimental methodologies.

Chemical Structure

DIBOA is classified as a benzoxazinone and possesses a lactol functional group.[2][3] Its systematic IUPAC name is 2,4-dihydroxy-1,4-benzoxazin-3-one.[3] The molecule consists of a benzene ring fused to a 1,4-oxazine ring, which features a ketone group at position 3 and hydroxyl groups at positions 2 and 4.[2][3]

The key structural features of DIBOA are:

- Molecular Formula: C₈H₇NO₄[3]

- Molecular Weight: 181.15 g/mol [3]
- Core Scaffold: A 1,4-benzoxazin-3-one ring system.
- Key Functional Groups: Two hydroxyl groups (at C2 and N4) and a cyclic ketone (amide) group (at C3). The hydroxyl group at C2 makes it a hemiacetal (or lactol).

Below is a summary of key identifiers for DIBOA:

Identifier	Value
CAS Number	17359-54-5
IUPAC Name	2,4-dihydroxy-1,4-benzoxazin-3-one
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol
InChI	InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H
InChI Key	COVOPZQGJGUPEY-UHFFFAOYSA-N
SMILES	C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

Stereochemistry

The DIBOA molecule contains a single stereocenter at the C2 position, where a hydroxyl group is attached. This gives rise to the possibility of two enantiomers: (2R)-2,4-dihydroxy-1,4-benzoxazin-3-one and (2S)-2,4-dihydroxy-1,4-benzoxazin-3-one.

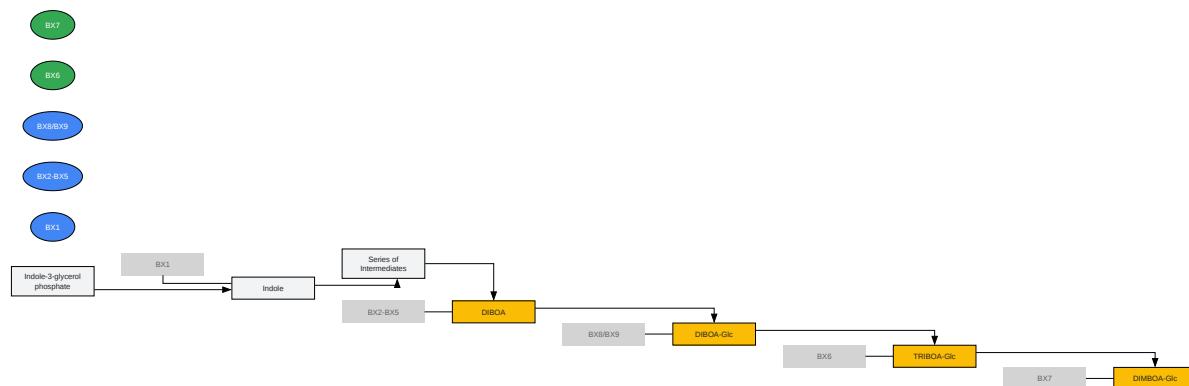
Naturally occurring and synthetically produced DIBOA is often found as a racemic mixture, denoted as (\pm) -DIBOA. To date, specific studies detailing the successful chiral separation of DIBOA enantiomers and their corresponding optical rotation values are not extensively reported in the literature. The determination of the absolute configuration of each enantiomer would require either enantioselective synthesis or separation followed by analysis using techniques like X-ray crystallography of a single enantiomer or its derivative.

Biosynthesis of DIBOA and its Conversion to DIMBOA

The biosynthesis of DIBOA in plants such as maize begins with indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.^{[4][5]} A series of enzymatic reactions, catalyzed by the "BX" enzymes, leads to the formation of DIBOA.^[6] DIBOA can then be further metabolized to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).^[5]

The key steps in the biosynthesis are as follows:

- Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate to indole.^{[4][5]}
- Hydroxylations: A series of four cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) catalyze the sequential hydroxylation of indole to form DIBOA.^{[5][6]}
- Glucosylation: DIBOA is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to form the more stable DIBOA-glucoside (DIBOA-Glc).^[5]
- Conversion to DIMBOA-Glc: DIBOA-Glc is hydroxylated at the 7-position by a 2-oxoglutarate-dependent dioxygenase (BX6) to form TRIBOA-Glc. This is followed by methylation of the new hydroxyl group by an O-methyltransferase (BX7) to yield DIMBOA-glucoside (DIMBOA-Glc).^[5]

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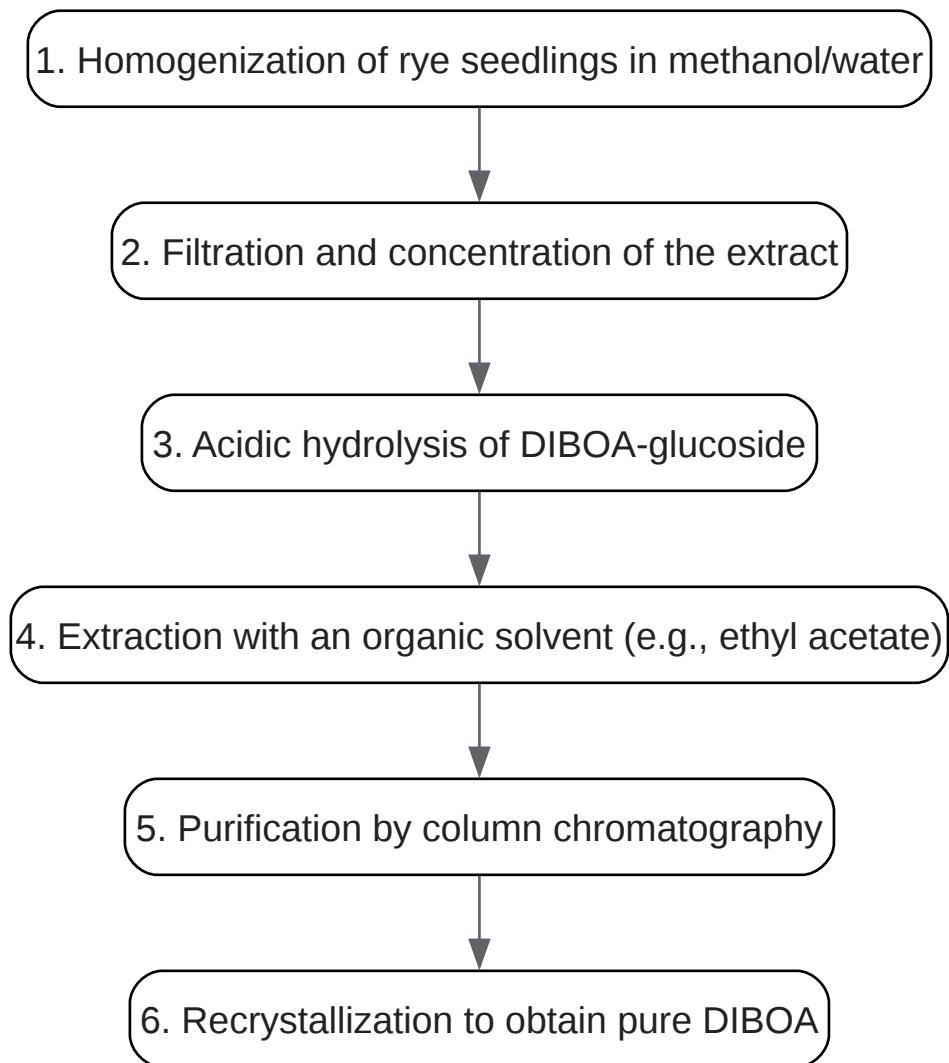
Caption: Biosynthesis of DIBOA and its conversion to DIMBOA.

Experimental Protocols

Isolation of DIBOA from Rye Seedlings

A general procedure for the isolation of DIBOA from rye (*Secale cereale*) seedlings is as follows. This protocol is based on methods described in the literature and may require optimization for specific laboratory conditions.[\[5\]](#)

Workflow:



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Caption: General workflow for the isolation of DIBOA from rye seedlings.

Detailed Steps:

- Plant Material: Germinate rye seeds in the dark for 7-10 days.

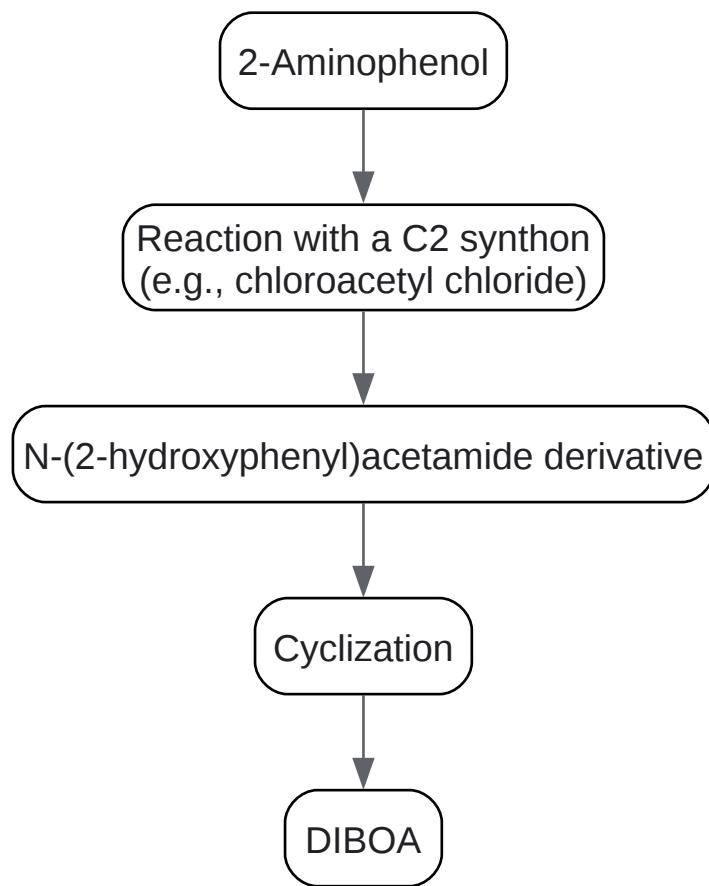
- Extraction: Harvest the seedlings and homogenize them in an aqueous methanol solution (e.g., 70% methanol).
- Filtration and Concentration: Filter the homogenate to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the methanol.
- Hydrolysis: The resulting aqueous extract, which primarily contains DIBOA-glucoside, is acidified (e.g., with HCl to pH 2-3) and heated to hydrolyze the glucoside to DIBOA.
- Solvent Extraction: After cooling, the aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude DIBOA is then purified by silica gel column chromatography.
- Recrystallization: The purified DIBOA can be further recrystallized from a suitable solvent system to obtain a pure crystalline solid.

Chemical Synthesis of DIBOA

Several synthetic routes to DIBOA have been reported. A common approach involves the reaction of 2-aminophenols with suitable reagents to construct the 1,4-benzoxazin-3-one core.

[4]

General Synthetic Scheme:



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Caption: A generalized synthetic pathway to DIBOA.

Illustrative Protocol:

A multi-step synthesis can be employed, starting from 2-aminophenol.

- N-Acylation: 2-Aminophenol is reacted with an acylating agent like chloroacetyl chloride in the presence of a base to form the corresponding N-(2-hydroxyphenyl)acetamide derivative.
- Cyclization: The intermediate is then treated with a base to induce intramolecular cyclization, forming the 1,4-benzoxazin-3-one ring.
- Hydroxylation: Subsequent steps would involve the introduction of the hydroxyl groups at the C2 and N4 positions. This can be a challenging transformation and may involve multiple protection and deprotection steps.

More direct methods, such as the reductive cyclization of substituted o-nitrophenoxyacetates, have also been developed.

Data Presentation

Currently, a complete set of experimentally determined quantitative data for DIBOA from a single, comprehensive study is not readily available in the public domain. The following table is a template that can be populated as more data becomes available through further research.

Table 1: Physicochemical and Spectroscopic Data for DIBOA

Property	Value
Melting Point	152 °C[3]
Solubility	Soluble in DMSO, methanol (weakly), DMF
Appearance	Solid[3]
¹ H NMR (Predicted)	Data not currently available
¹³ C NMR (Predicted)	Data not currently available
Major MS Fragments	Data not currently available
Optical Rotation ([α]D)	Data not currently available for enantiomers

Conclusion

DIBOA is a fascinating natural product with a well-characterized chemical structure and biosynthetic pathway. While its fundamental properties are known, there remain opportunities for further research, particularly in the areas of stereochemistry and detailed structural analysis through X-ray crystallography and NMR spectroscopy. The experimental protocols outlined in this guide provide a starting point for researchers interested in isolating or synthesizing DIBOA for further investigation into its biological activities and potential applications. As more data becomes available, a more complete quantitative picture of this important molecule will emerge.

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